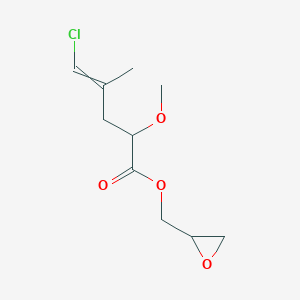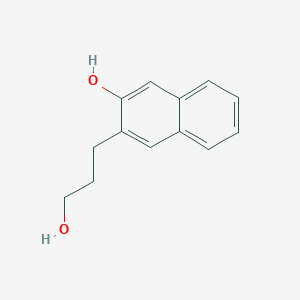![molecular formula C8H11N3O B14394832 (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 2-methylpyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a mild acid catalyst to facilitate the condensation process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacking the pyrimidine moiety.
2-Methylpyrimidine: Shares the pyrimidine core but lacks the hydroxylamine functionality.
N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, leading to variations in reactivity and properties.
Uniqueness
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to the presence of both the pyrimidine ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C8H11N3O/c1-3-7(11-12)8-4-5-9-6(2)10-8/h4-5,12H,3H2,1-2H3/b11-7+ |
InChI 键 |
MLHICDQJTXXHPO-YRNVUSSQSA-N |
手性 SMILES |
CC/C(=N\O)/C1=NC(=NC=C1)C |
规范 SMILES |
CCC(=NO)C1=NC(=NC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


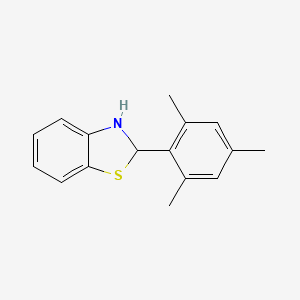
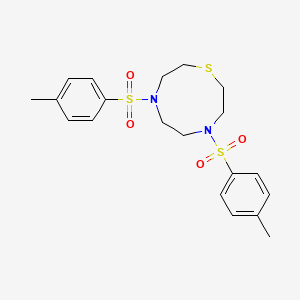
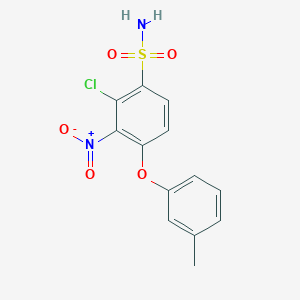
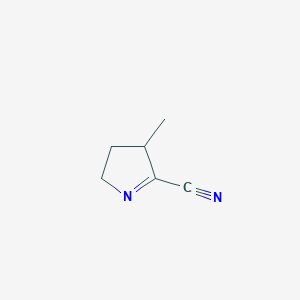
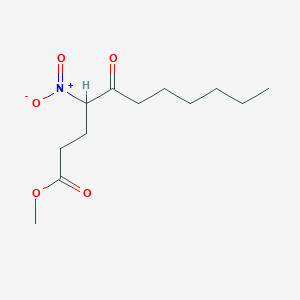


![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

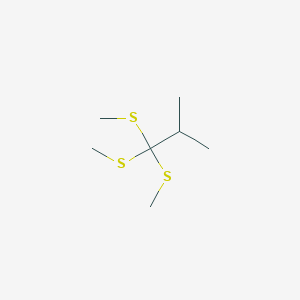

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
